molecular formula C10H14FN3O5S2 B2468148 methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate CAS No. 2094317-89-0

methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate

Cat. No.: B2468148
CAS No.: 2094317-89-0
M. Wt: 339.36
InChI Key: YJNBDUNIFJHUEC-UHFFFAOYSA-N
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Description

Methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate is a chemical compound known for its potential applications in various fields such as chemistry, biology, medicine, and industry. This complex compound consists of multiple functional groups that contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate typically involves multi-step organic reactions. One common approach includes the following steps:

  • Preparation of 5-(fluorosulfonyl)-1,3-thiazole: : This is achieved by reacting thioamide with a sulfonyl fluoride in the presence of a base.

  • Coupling with Carbamoyl Compound: : The synthesized thiazole derivative is then coupled with a suitable carbamoyl compound through a nucleophilic substitution reaction.

  • Formation of Propyl Derivative: : The resulting product is further reacted with a propylating agent under controlled conditions.

  • Carbamate Formation: : Finally, the compound undergoes carbamation using methyl isocyanate to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes, but optimized for large-scale manufacturing. Continuous flow reactors, automated synthesis, and rigorous quality control measures are often employed to ensure high yield and purity. Safety protocols are essential due to the involvement of reactive and potentially hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl groups.

  • Reduction: : Reduction reactions can target the carbonyl and thiazole functionalities.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are common, particularly at the fluoro and sulfonyl sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, nucleophiles such as amines and thiols.

Major Products

Depending on the reaction conditions, major products include modified carbamates, thiazoles with varying substituents, and de-protected propyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in combinatorial chemistry and material science.

Biology

Biologically, it exhibits activity as an enzyme inhibitor, specifically targeting enzymes that interact with carbamate groups. This makes it relevant in studies related to metabolic pathways and enzyme kinetics.

Medicine

In the medical field, this compound has been explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, offering possibilities for developing new therapeutics.

Industry

Industrially, it finds use in the production of specialty chemicals, agrochemicals, and potentially as a precursor for polymers and advanced materials.

Mechanism of Action

Effects

The compound exerts its effects primarily through covalent bonding with active sites on enzymes or proteins. The carbamate group interacts with nucleophilic residues, leading to enzyme inhibition or protein modification.

Molecular Targets and Pathways

Key molecular targets include serine hydrolases and sulfonamide-sensitive enzymes. These interactions disrupt normal enzymatic activity, which can be beneficial in therapeutic or experimental contexts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-{[5-(chlorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate

  • Methyl N-(3-{[5-(bromosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate

Uniqueness

The fluorosulfonyl group in methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate imparts unique electronic and steric properties, enhancing its reactivity and specificity compared to similar compounds with chloro or bromo substituents. This makes it particularly suitable for applications requiring precise molecular interactions and high reactivity.

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Properties

IUPAC Name

methyl N-[4-[(5-fluorosulfonyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O5S2/c1-14(10(16)19-2)5-3-4-7(15)13-9-12-6-8(20-9)21(11,17)18/h6H,3-5H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNBDUNIFJHUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=NC=C(S1)S(=O)(=O)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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